2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 2090951-96-3
VCID: VC3155486
InChI: InChI=1S/C11H9ClN4/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,6-7H2
SMILES: C1=CC=NC(=C1)C2=NN(C=C2CCl)CC#N
Molecular Formula: C11H9ClN4
Molecular Weight: 232.67 g/mol

2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

CAS No.: 2090951-96-3

Cat. No.: VC3155486

Molecular Formula: C11H9ClN4

Molecular Weight: 232.67 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile - 2090951-96-3

Specification

CAS No. 2090951-96-3
Molecular Formula C11H9ClN4
Molecular Weight 232.67 g/mol
IUPAC Name 2-[4-(chloromethyl)-3-pyridin-2-ylpyrazol-1-yl]acetonitrile
Standard InChI InChI=1S/C11H9ClN4/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,6-7H2
Standard InChI Key MOOJQAKCOWKIPZ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NN(C=C2CCl)CC#N
Canonical SMILES C1=CC=NC(=C1)C2=NN(C=C2CCl)CC#N

Introduction

Chemical Identity and Structural Features

Molecular Structure

2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring four key structural components: a pyrazole core, a chloromethyl group at the 4-position of the pyrazole, a pyridin-2-yl group at the 3-position, and an acetonitrile moiety attached to the N1 position of the pyrazole ring. This combination creates a molecule with multiple reactive sites and functional groups.

Physical and Chemical Properties

Based on structural analysis, the following properties can be predicted for this compound:

Table 1: Predicted Physicochemical Properties of 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₁H₉ClN₄Structural composition
Molecular WeightApproximately 232.67 g/molCalculated from atomic weights
Physical StateCrystalline solid at room temperatureBased on similar heterocyclic compounds
SolubilityModerate solubility in polar organic solvents (e.g., acetone, methanol); limited water solubilityBased on functional groups present
LogPApproximately 1.2-1.8Estimated from structure (lipophilic and hydrophilic groups)
pKaMultiple pKa values: pyrazole NH (~13-14), pyridine N (~5-6)Based on similar heterocyclic systems
Melting PointEstimated 110-140°CBased on similar compounds with pyrazole cores

The presence of the nitrile group imparts electrophilic character, while the pyridine nitrogen provides a potential hydrogen bond acceptor site. The chloromethyl group serves as an electrophilic center, making it potentially reactive toward nucleophiles.

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile likely involves multiple steps, with several potential synthetic routes available. A retrosynthetic analysis suggests the following disconnections:

  • N-alkylation of a 4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazole with chloroacetonitrile

  • Construction of the pyrazole ring with the pyridyl substituent already in place

  • Introduction of the chloromethyl group via chlorination of a methyl precursor

Proposed Synthetic Routes

Table 2: Potential Synthetic Pathways for 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

RouteKey StepsAdvantagesChallenges
Path A1. Preparation of 3-(pyridin-2-yl)pyrazole
2. N-alkylation with chloroacetonitrile
3. Introduction of chloromethyl group
- Modular approach
- Potential for scale-up
- Regioselectivity in N-alkylation
- Handling reactive intermediates
Path B1. Pyrazole ring formation with pyridyl and methyl groups in place
2. Chlorination of methyl group
3. N-alkylation with chloroacetonitrile
- Fewer protecting group manipulations
- Potentially higher yields
- Controlling chlorination selectivity
- Compatibility of functional groups
Path C1. Formation of pyrazole with acetonitrile group attached
2. Cross-coupling to introduce pyridyl group
3. Chloromethylation at C4 position
- Utilizes established cross-coupling chemistry
- Potentially milder conditions
- Multiple transition metal-catalyzed steps
- Purification challenges

Key Reaction Conditions

The synthesis of related pyrazole derivatives typically employs conditions such as:

  • N-alkylation: Base (K₂CO₃, Cs₂CO₃, or NaH) in DMF or acetone at 50-80°C

  • Chloromethylation: SOCl₂/DMF or NCS/AIBN for radical chlorination of methyl groups

  • Pyrazole formation: Condensation of hydrazines with 1,3-dicarbonyl compounds or their derivatives

Reactivity and Chemical Behavior

Reactive Centers

The compound contains several reactive centers that influence its chemical behavior:

  • The chloromethyl group acts as an electrophile susceptible to nucleophilic substitution reactions

  • The pyrazole nitrogen (when deprotonated) can serve as a nucleophile

  • The nitrile group can undergo hydrolysis, reduction, or addition reactions

  • The pyridine nitrogen can coordinate with metals or act as a base

Functional GroupReaction TypePotential Products
ChloromethylNucleophilic substitution (S<sub>N</sub>2)Ethers, thioethers, amines, esters
NitrileHydrolysis
Reduction
Addition
Carboxylic acids, amides
Primary amines
Iminoesters, amidines
PyridineCoordination
N-alkylation
N-oxidation
Metal complexes
Pyridinium salts
Pyridine N-oxides
Pyrazole C5-HC-H activation
Electrophilic substitution
C5-functionalized derivatives
Structural ElementAssociated BioactivitiesExample Compounds with Similar Motifs
Pyrazole coreAnti-inflammatory
Antifungal
Analgesic
Celecoxib (COX-2 inhibitor)
Fipronil (insecticide)
Fomepizole (enzyme inhibitor)
Pyridin-2-yl substituentAntimicrobial
Anticancer
CNS activity
Lansoprazole (proton pump inhibitor)
Imatinib (kinase inhibitor)
Chloromethyl groupAlkylating properties
Enzyme inhibition
Various covalent enzyme inhibitors
Acetonitrile moietyMetabolic stability
Hydrogen bonding
Various pharmaceutical intermediates

Structure-Activity Relationship Considerations

The arrangement of functional groups in this molecule may influence its interaction with biological targets:

  • The pyridine and pyrazole nitrogens can serve as hydrogen bond acceptors for interaction with target proteins

  • The chloromethyl group may act as a reactive warhead for covalent modification of nucleophilic residues in target proteins

  • The relatively rigid core structure formed by the pyrazole and pyridine rings may confer specific conformational preferences that influence receptor binding

Applications and Utility

Pharmaceutical Applications

The compound may find application in medicinal chemistry as:

  • A building block for the synthesis of more complex drug candidates

  • A potential lead compound for development of enzyme inhibitors

  • A structural scaffold for library development in drug discovery programs

Chemical Applications

Beyond pharmaceutical uses, the compound may serve as:

  • An intermediate in the synthesis of more complex heterocyclic systems

  • A ligand for coordination chemistry and catalysis

  • A precursor for materials with specific electronic or optical properties

Comparison with Similar Compounds

Structural Analogues

Several related compounds share structural similarities with 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile:

Table 5: Comparison with Structurally Related Compounds

CompoundStructural DifferencesChemical Property DifferencesApplication Differences
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)acetonitrileLacks pyridin-2-yl group at position 3Lower molecular weight (155.58 g/mol)
Potentially higher reactivity at C3
Simpler synthetic intermediate
Less conformational constraint
3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridineDifferent substitution pattern
Isopropyl group instead of acetonitrile
Pyridine as core instead of substituent
Higher lipophilicity
Different electronic distribution
Different hydrogen bonding pattern
Different pharmacological profile
Alternative synthetic applications
Pyrazole-pyridine hybrids without chloromethyl groupLack the reactive chloromethyl functionalityLower electrophilic reactivity
Potentially higher stability
Less suitable as alkylating agents
Different biological target profile

Functional Considerations

The specific arrangement of functional groups in 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile creates a unique chemical entity with distinct properties:

Analytical Characterization

Spectroscopic Properties

Predicted spectroscopic characteristics for 2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile include:

Table 6: Predicted Spectroscopic Features

Analytical MethodExpected Key Features
¹H NMR- Singlet for -CH₂Cl (δ ~4.5-4.8 ppm)
- Singlet for -CH₂CN (δ ~4.8-5.2 ppm)
- Singlet for pyrazole C5-H (δ ~7.5-8.0 ppm)
- Complex pattern for pyridine protons (δ ~7.2-8.7 ppm)
¹³C NMR- -CH₂Cl carbon (δ ~40-45 ppm)
- -CH₂CN carbon (δ ~35-40 ppm)
- CN carbon (δ ~115-120 ppm)
- Aromatic carbons (δ ~120-160 ppm)
IR- C≡N stretch (~2250 cm⁻¹)
- C-Cl stretch (~750-700 cm⁻¹)
- Aromatic C=C and C=N stretches (~1600-1400 cm⁻¹)
Mass Spectrometry- Molecular ion peak at m/z 232/234 (M/M+2 pattern due to chlorine)
- Fragment ions from loss of chlorine (m/z 197)
- Fragment ions from cleavage of CH₂CN group

Chromatographic Behavior

The compound would likely exhibit the following chromatographic characteristics:

  • HPLC: Moderate retention on reverse-phase columns (C18) with methanol/water or acetonitrile/water mobile phases

  • TLC: Rf values of approximately 0.3-0.5 in common solvent systems such as ethyl acetate/hexanes (1:1) or dichloromethane/methanol (9:1)

  • GC-MS: Would require derivatization or specific column conditions due to the presence of the nitrile and chloromethyl groups

Future Research Directions

Synthetic Optimization

Future research could focus on:

  • Development of efficient and scalable synthetic routes with high regioselectivity

  • Green chemistry approaches to minimize waste and hazardous reagents

  • Flow chemistry methods for continuous production

Biological Evaluation

Investigation of the compound's biological properties could include:

  • Screening against enzyme panels to identify potential inhibitory activity

  • Assessment of antimicrobial, antifungal, or antiparasitic properties

  • Evaluation of cytotoxicity against cancer cell lines

  • Structure-activity relationship studies through systematic modification of substituents

Materials Applications

Exploration of applications in materials science might include:

  • Investigation of coordination chemistry with various metals

  • Development of sensors or fluorescent probes based on the heterocyclic scaffold

  • Incorporation into polymers or supramolecular assemblies

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